1-(4-Ethoxy-2-methylphenyl)ethanol
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Overview
Description
1-(4-Ethoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It features an ethoxy group and a methyl group attached to a phenyl ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxy-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis might involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-ethoxy-2-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(4-ethoxy-2-methylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 1-(4-Ethoxy-2-methylphenyl)ethanone.
Reduction: 1-(4-Ethoxy-2-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)ethanol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and activity. The phenyl ring’s substituents can modulate the compound’s lipophilicity and overall bioavailability.
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)ethanol: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)ethanol: Lacks the ethoxy group.
Uniqueness: 1-(4-Ethoxy-2-methylphenyl)ethanol is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct pharmacological and industrial applications compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxy-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-5-6-11(9(3)12)8(2)7-10/h5-7,9,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORMEUYNASXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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